

An In-Depth Technical Guide to Succinamide and the Related Compound Succinimide

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Compound of Interest

Compound Name: Succinamide

Cat. No.: B089737

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Introduction: A critical distinction must be made between two similarly named compounds: **Succinamide** and Succinimide. While both are derived from succinic acid, they possess different chemical structures, properties, and applications. **Succinamide** (CAS 110-14-5) is the diamide of succinic acid, featuring two primary amide groups. Succinimide (CAS 123-56-8) is a cyclic imide, which serves as a foundational structure for a broad class of compounds with significant pharmacological activity. This guide will first detail the properties and applications of **Succinamide**, followed by a more extensive exploration of Succinimide, including its synthesis, use in drug development, and its role in critical signaling pathways, reflecting its greater prevalence in research and pharmaceutical science.

Succinamide: The Diamide of Succinic Acid

Succinamide, also known as butanediamide, is a straightforward derivative of succinic acid. While less prominent in drug development than succinimide, it serves as a useful biochemical and chemical intermediate.^{[1][2]}

Data Presentation: Properties of Succinamide

The following table summarizes the key quantitative data for **Succinamide**.

Property	Value	Reference
CAS Number	110-14-5	[2]
Molecular Formula	C ₄ H ₈ N ₂ O ₂	[2]
Molecular Weight	116.12 g/mol	[2]
Melting Point	260-265 °C (decomposes)	[3][4][5]
Boiling Point	494 °C at 760 mmHg	[3]
Appearance	White to off-white crystalline solid/powder	[3][5]
Solubility	Slightly soluble in water	[5][6]
Density	~1.21 g/cm ³	[3]

Applications and Experimental Use

Succinamide's primary applications are in research and chemical synthesis:

- **Biochemical Research:** It is used as a biochemical for proteomics research.[2]
- **Culture Media:** It has been utilized as a nitrogen supplement in the culture medium for microorganisms like *Scenedesmus obliquus*. [6]
- **Chemical Synthesis:** It serves as a building block for various organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.[7] It can be a precursor for synthesizing succinimide derivatives and can be used as a protecting group for amines.[7]
- **Enzyme Characterization:** It has been employed in the characterization of novel biuret hydrolases from the cysteine hydrolase superfamily.[4][6]

Detailed, standardized experimental protocols for the synthesis of **succinamide** are not as readily available in the public domain as those for succinimide. Its purification typically involves crystallization from water.[5][6]

Succinimide: A Cornerstone for Drug Development

Succinimide (pyrrolidine-2,5-dione) is a cyclic imide of immense importance in medicinal chemistry and organic synthesis. Its derivatives form the basis of several classes of drugs.^[8]

Data Presentation: Properties of Succinimide

The following table summarizes the key quantitative data for Succinimide.

Property	Value	Reference
CAS Number	123-56-8	[9]
Molecular Formula	C ₄ H ₅ NO ₂	
Molecular Weight	99.09 g/mol	
Melting Point	123-125 °C	[10]
Boiling Point	285-289 °C	[10]
Appearance	White crystalline powder	
pH Value	4 - 6 (at 200 g/L in H ₂ O)	[9]
Solubility	Soluble in water, ethanol	

Experimental Protocols: Synthesis of Succinimide and Derivatives

This classic and reliable protocol is adapted from Organic Syntheses. It involves the formation of ammonium succinate followed by thermal decomposition and cyclization.

Materials:

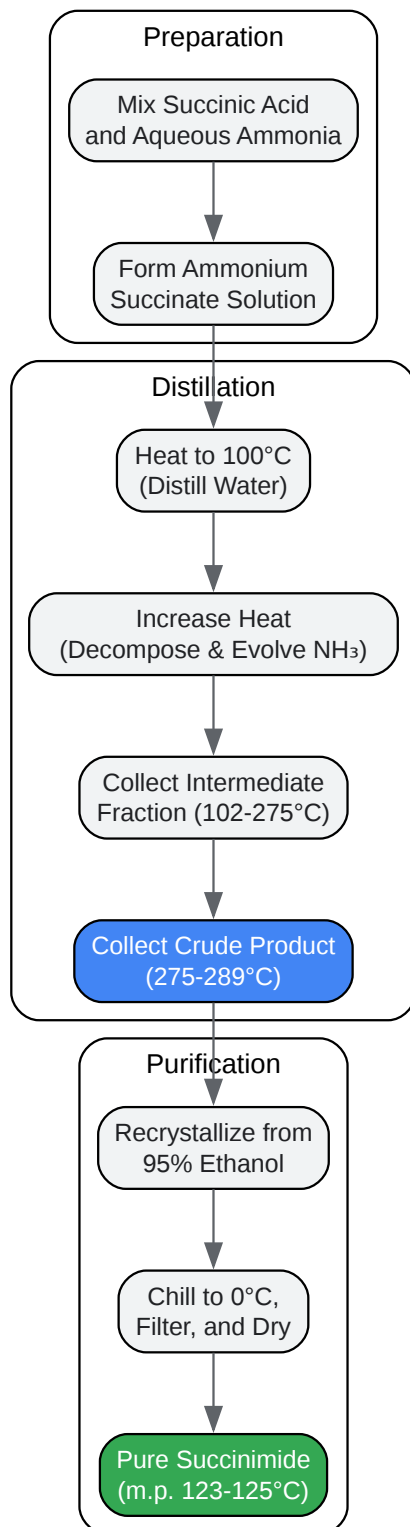
- Succinic acid (236 g, 2 moles)
- 28% Aqueous ammonia (270 cc, 4 moles)
- 95% Ethyl alcohol

- 1-L distilling flask with a long, wide side arm (≥ 10 mm internal diameter)
- 500-cc distilling flask (as receiver)
- Heating mantle or free flame

Procedure:

- Place 236 g of succinic acid into the 1-L distilling flask.
- Slowly add 270 cc of 28% aqueous ammonia with cooling and shaking to form a clear solution of ammonium succinate.
- Set up the apparatus for downward distillation, attaching the receiver flask to the side arm.
- Gently heat the mixture. The temperature will rise to 100°C as approximately 200 cc of water distills off.
- Increase the heating. The ammonium succinate will begin to decompose, evolving ammonia.
- Collect an intermediate fraction as the vapor temperature rises from 102°C to 275°C .
- Change the receiver and collect the crude succinimide product, which distills over between 275°C and 289°C (mostly 285 – 289°C).^[10] The distillation is stopped when the tarry residue begins to decompose with the evolution of yellow fumes.
- Combine all crude succinimide fractions (approximately 178 g).
- Recrystallize the crude product from 95% ethyl alcohol (using ~1 cc of alcohol per gram of product).
- Chill the mixture to 0°C to maximize crystal formation, then filter.
- Wash the crystals with a small amount of cold alcohol and dry. The expected yield is 163–164 g (82–83% of theoretical) with a melting point of 123 – 125°C .^[10]

Workflow: Synthesis of Succinimide

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Caption: A high-level workflow for the synthesis of succinimide.

N-substituted succinimides are crucial intermediates. This protocol describes a general, efficient one-pot method.[\[11\]](#)[\[12\]](#)

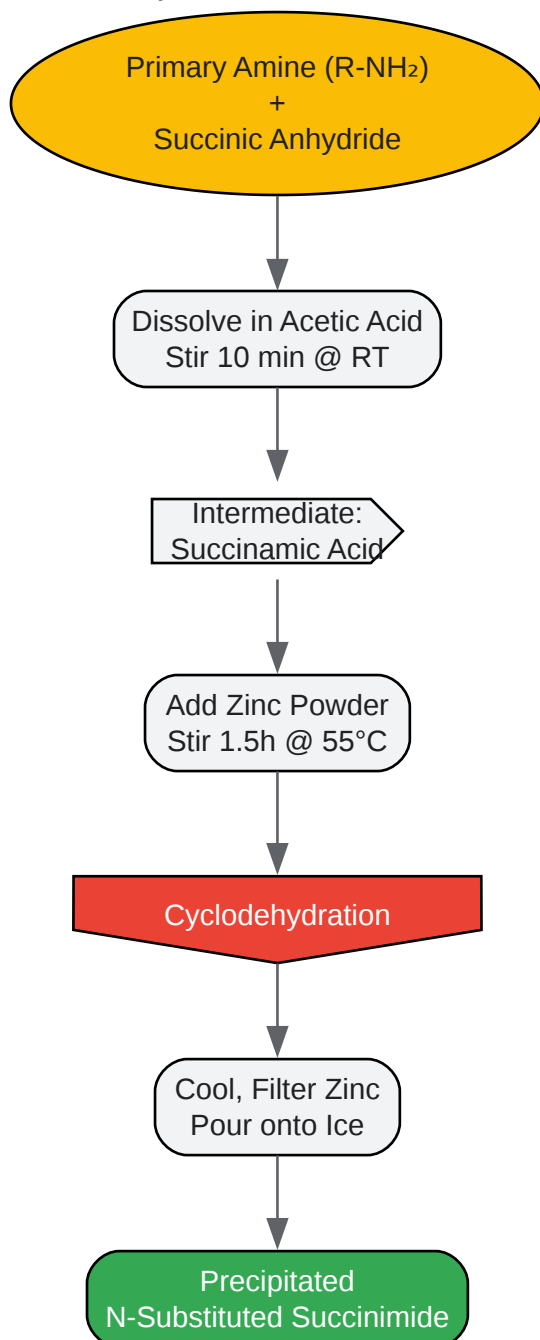
Materials:

- A primary amine (aliphatic or aromatic) (0.040 mole)
- Succinic anhydride (0.044 mole)
- Glacial acetic acid (35 mL)
- Zinc powder (2 mole %)
- Crushed ice

Procedure:

- Dissolve the primary amine (0.040 mole) in acetic acid (35 mL) in a suitable flask.
- Add succinic anhydride (0.044 mole) at once with vigorous stirring at room temperature. Continue stirring for 10 minutes. This forms the intermediate succinamic acid.
- To this reaction mixture, add zinc powder (2 mole %) all at once. An exothermic reaction will increase the temperature to around 55°C.
- Stir the reaction mixture for an additional 1.5 hours, maintaining the temperature.
- Allow the mixture to cool to room temperature.
- Filter the mixture to remove any unreacted zinc.
- Pour the filtrate onto crushed ice (~150 g).
- The solid N-substituted succinimide will precipitate. Filter the solid and wash thoroughly with water.

Workflow: One-Pot Synthesis of N-Substituted Succinimide

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Caption: General scheme for the one-pot synthesis of N-substituted succinimides.

Applications in Drug Development and Research

The succinimide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[8]

- **Anticonvulsant Drugs:** Several succinimide derivatives are established anticonvulsant drugs, including ethosuximide, phensuximide, and methsuximide, used to treat absence seizures.
- **Anticancer Activity:** New succinimide derivatives have shown potent cytotoxic and pro-apoptotic activity in leukemia and cervical cancer cells.[13] They have been found to upregulate genes involved in apoptotic pathways and activate stress-induced MAPK signaling pathways.[13]
- **Anti-inflammatory and Antimicrobial Agents:** The succinimide ring is a core component of various molecules investigated for anti-inflammatory and antimicrobial properties.[8]
- **Enzyme Inhibition:** Derivatives have been synthesized and tested as inhibitors for enzymes like α -amylase, α -glucosidase, and cholinesterases, making them relevant for research into diabetes and Alzheimer's disease.[14]
- **Organic Synthesis:** Succinimide and its halogenated derivatives (like N-Bromosuccinimide, NBS, and N-Iodosuccinimide, NIS) are indispensable reagents in organic synthesis, used for radical substitution and electrophilic addition reactions.

Core Signaling Pathways

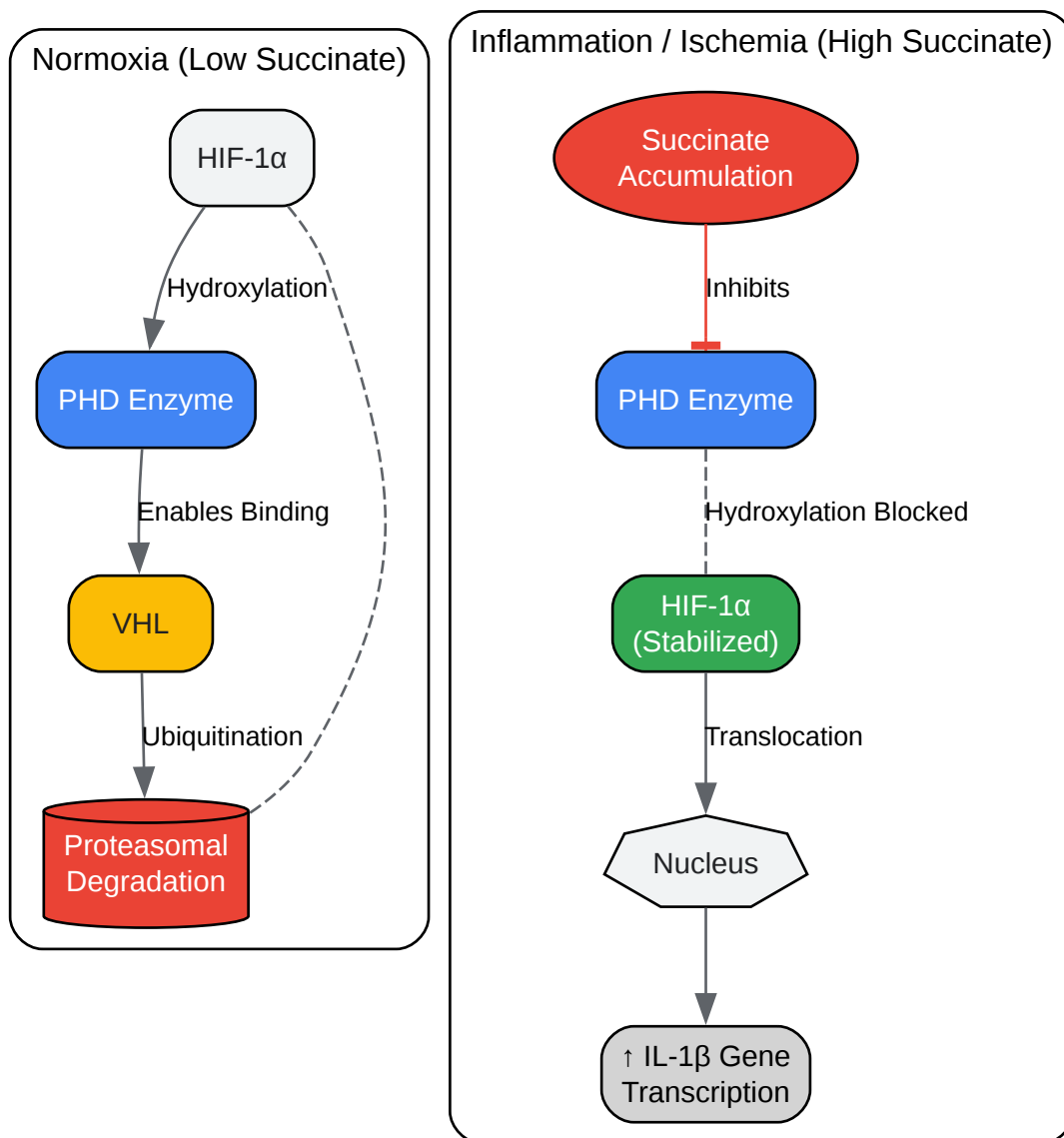
While succinimide itself is not a direct signaling molecule, its metabolic precursor, succinate, has emerged as a critical extracellular and intracellular signaling molecule that links cellular metabolism to inflammatory and hypoxic responses. Understanding these pathways is crucial for drug development professionals targeting metabolic and inflammatory diseases.

Succinate-HIF-1 α Signaling Pathway

Under normal oxygen conditions (normoxia), the transcription factor Hypoxia-Inducible Factor-1 α (HIF-1 α) is constantly degraded. Prolyl hydroxylase (PHD) enzymes hydroxylate HIF-1 α , allowing the von Hippel-Lindau (VHL) protein to bind and target it for proteasomal degradation. In inflammatory conditions (e.g., in macrophages activated by lipopolysaccharide) or during ischemia, metabolic shifts cause succinate to accumulate.[15][16][17] This accumulated succinate competitively inhibits PHD enzymes.[18] The inhibition of PHD prevents HIF-1 α

degradation, causing it to stabilize, translocate to the nucleus, and activate the transcription of pro-inflammatory genes like Interleukin-1 β (IL-1 β).^{[15][16][19]} This process is often termed "pseudohypoxia," as a hypoxic response is triggered by a metabolite under normoxic conditions.^[18]

Succinate-Mediated HIF-1 α Stabilization Pathway



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Caption: Succinate accumulation inhibits PHD, leading to HIF-1 α stabilization.

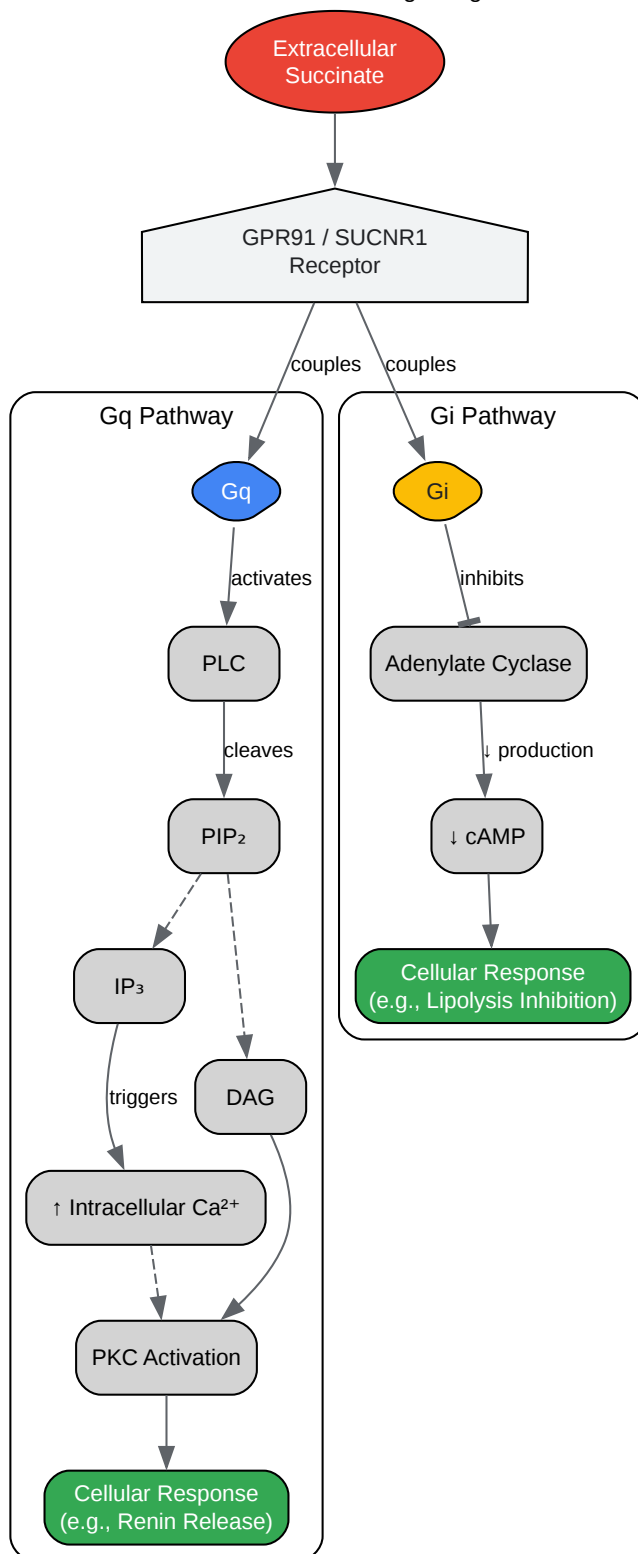
Succinate-GPR91 (SUCNR1) Signaling Pathway

Extracellular succinate acts as a ligand for the G protein-coupled receptor 91 (GPR91), now officially named SUCNR1.[\[20\]](#) This receptor is expressed on various cell types, including immune cells, endothelial cells, and in the kidney.[\[21\]](#)[\[22\]](#) Activation of SUCNR1 by succinate can trigger multiple downstream cascades, depending on the G-protein it couples with (primarily Gq and Gi).

- **Gq Pathway:** Succinate binding activates the Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG. IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This cascade is involved in processes like insulin secretion and renin release.[\[20\]](#)[\[23\]](#)
- **Gi Pathway:** Coupling with the Gi protein leads to the inhibition of Adenylate Cyclase (AC), resulting in decreased levels of cyclic AMP (cAMP). This pathway can, for example, inhibit lipolysis in fat cells.[\[23\]](#)

These signaling events link metabolic state (succinate levels) to physiological responses like blood pressure regulation, inflammation, and metabolic homeostasis.[\[21\]](#)[\[24\]](#)

Succinate GPR91/SUCNR1 Signaling Cascade

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